(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused heterocyclic core structure. The compound features a pyridin-2-ylmethyl group at position 8 and a 3,4,5-trimethoxybenzylidene substituent at position 2. The Z-configuration of the benzylidene group is critical for its stereochemical stability and interaction with biological targets.
Properties
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-22-11-16(12-23(31-2)26(22)32-3)10-21-24(29)18-7-8-20-19(25(18)34-21)14-28(15-33-20)13-17-6-4-5-9-27-17/h4-12H,13-15H2,1-3H3/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHWNWZTKKKIDX-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuroxazine core with multiple substituents that may influence its biological activity. The presence of the pyridine ring and trimethoxybenzylidene moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization techniques. The detailed synthetic pathway includes:
- Formation of the Benzofuroxazine Core : Utilizing starting materials such as o-aminophenols and aldehydes.
- Substitution Reactions : Introducing the pyridine and trimethoxybenzylidene groups through nucleophilic substitutions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : The synthesized compound was tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. Results showed IC50 values in the micromolar range, indicating promising anticancer properties.
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Compounds similar to this one have been shown to cause G2/M phase arrest in cancer cells.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the effects of related compounds on cancer cell lines and observed significant reductions in cell viability, attributed to apoptosis induction.
- Mechanistic Insights : Investigations into the signaling pathways revealed that compounds with similar structures could inhibit PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one with analogs based on substituent variations, molecular properties, and inferred biological relevance:
Key Structural and Functional Differences:
In contrast, the 3-methoxy analog lacks this multi-substitution, reducing its binding affinity. Pyridine ring position (2-yl vs. 3-yl vs. 4-yl) alters hydrogen-bonding capacity. The pyridin-2-ylmethyl group may facilitate chelation with metal ions in enzyme active sites.
Pharmacological Implications: The fluorophenethyl group in the 1,4-dioxane co-crystal improves solubility but may reduce target specificity due to hydrophobic bulk. Ofloxacin derivatives highlight the importance of piperazine and carboxy groups for antibacterial activity, suggesting that modifications to the benzofuro-oxazinone core could expand therapeutic applications.
Detailed Research Findings
Structural Analysis and Stability
- Stereochemical Integrity: The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the oxazinone oxygen and the pyridine nitrogen, as observed in analogs .
- Spectroscopic Characterization : Similar compounds (e.g., diethyl tetrahydroimidazo-pyridine derivatives ) were analyzed via ¹H/¹³C NMR and HRMS, confirming the importance of methoxy and pyridyl substituents in spectral fingerprinting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
